5-methyl-N-(naphthalen-2-yl)-2-phenylfuran-3-carboxamide
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Overview
Description
5-methyl-N-(naphthalen-2-yl)-2-phenylfuran-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a phenyl group, a naphthyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(naphthalen-2-yl)-2-phenylfuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 5-methylfuran-3-carboxylic acid with naphthalen-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then reacted with phenylboronic acid under Suzuki coupling conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(naphthalen-2-yl)-2-phenylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and naphthyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Brominated or nitrated derivatives of the phenyl and naphthyl groups.
Scientific Research Applications
5-methyl-N-(naphthalen-2-yl)-2-phenylfuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(naphthalen-2-yl)-2-phenylfuran-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-(naphthalen-2-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: Known for its antimalarial activity.
5-methyl-N-(pyridin-2-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide: Investigated for its potential as a Wnt/β-catenin pathway inhibitor.
Uniqueness
5-methyl-N-(naphthalen-2-yl)-2-phenylfuran-3-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a furan ring with phenyl and naphthyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H17NO2 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-methyl-N-naphthalen-2-yl-2-phenylfuran-3-carboxamide |
InChI |
InChI=1S/C22H17NO2/c1-15-13-20(21(25-15)17-8-3-2-4-9-17)22(24)23-19-12-11-16-7-5-6-10-18(16)14-19/h2-14H,1H3,(H,23,24) |
InChI Key |
STRDKEQSVVOMEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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